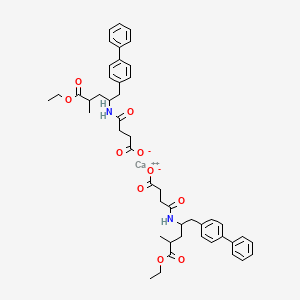
AHU-377 (heMicalciuM salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AHU-377 (heMicalciuM salt), also known as Sacubitril hemicalcium salt, is a potent inhibitor of neutral endopeptidase (NEP). It is a component of the heart failure medicine LCZ696, which is marketed under the brand name Entresto. The combination drug LCZ696 consists of AHU-377 and the angiotensin II AT1 receptor antagonist valsartan in a 1:1 molar ratio. LCZ696 is used for the treatment of heart failure.
Métodos De Preparación
AHU-377 is synthesized through a specific synthetic route. The exact reaction conditions and industrial production methods are proprietary information. it is known that AHU-377 is a prodrug that can be converted by enzymatic cleavage of the ethyl ester into the active neprilysin inhibiting metabolite LBQ657.
Análisis De Reacciones Químicas
AHU-377 undergoes enzymatic cleavage to form LBQ657, which inhibits neprilysin. Neprilysin is responsible for the degradation of various peptides, including atrial natriuretic peptide (ANF) and brain natriuretic peptide (BNP). By inhibiting neprilysin, AHU-377 increases the levels of these blood pressure-lowering peptides.
Aplicaciones Científicas De Investigación
AHU-377 has been extensively studied for its potential therapeutic applications:
Heart Failure Treatment: AHU-377 is a key component of LCZ696, which has shown significant benefits in heart failure patients, reducing the risk of cardiovascular death and hospitalization.
Blood Pressure Regulation: By preventing neprilysin-mediated degradation of ANF and BNP, AHU-377 helps regulate blood pressure.
Research Tool: AHU-377 is widely used in scientific research to study neprilysin inhibition and its effects on cardiovascular health.
Mecanismo De Acción
AHU-377 inhibits neprilysin, an enzyme responsible for breaking down various peptides. By blocking neprilysin, AHU-377 increases the levels of ANF and BNP, leading to vasodilation, diuresis, and antihypertensive effects.
Comparación Con Compuestos Similares
AHU-377 is unique due to its combination with valsartan in LCZ696. Other neprilysin inhibitors exist, but LCZ696’s dual mechanism of action sets it apart.
For more in-depth information, consult scientific literature and clinical studies .
Propiedades
Fórmula molecular |
C48H56CaN2O10 |
|---|---|
Peso molecular |
861.0 g/mol |
Nombre IUPAC |
calcium;4-[[5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/2C24H29NO5.Ca/c2*1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h2*4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;;+2/p-2 |
Clave InChI |
DDLCKLBRBPYKQS-UHFFFAOYSA-L |
SMILES canónico |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide;hydrochloride](/img/structure/B12823546.png)
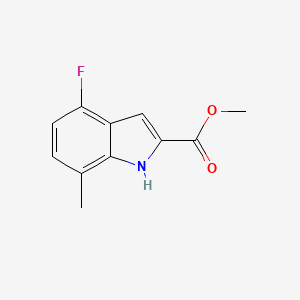
![1,3-Di([2,2'-bipyridin]-6-yl)benzene](/img/structure/B12823575.png)
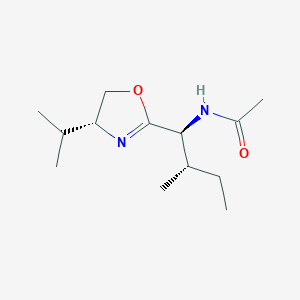
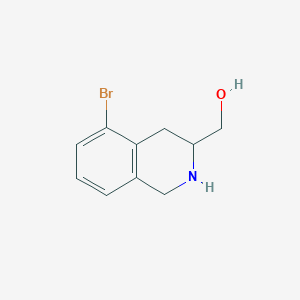
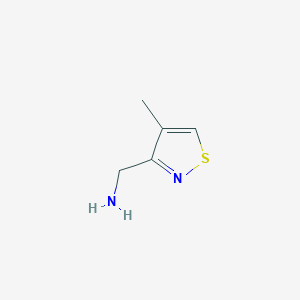

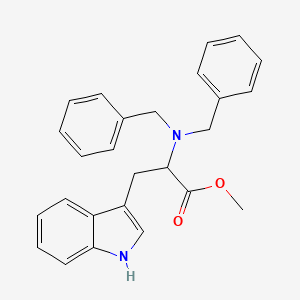
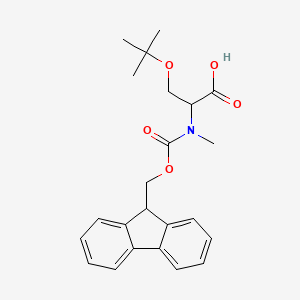
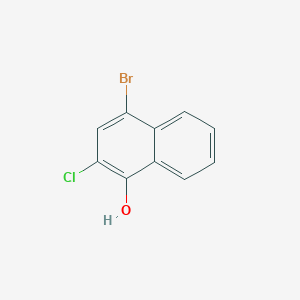

![2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B12823598.png)


